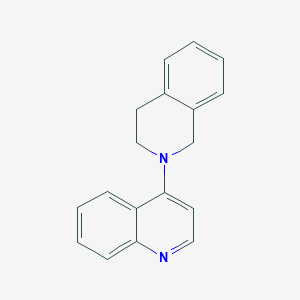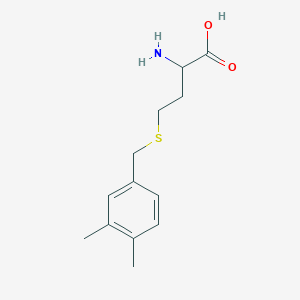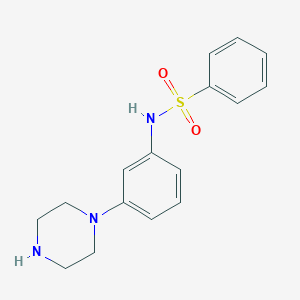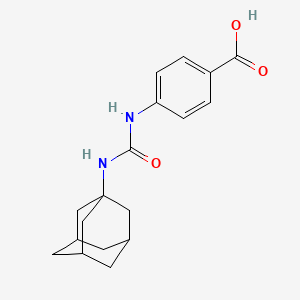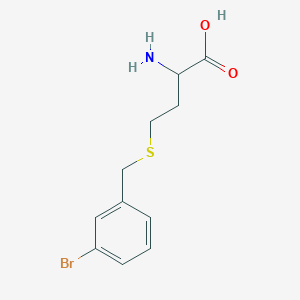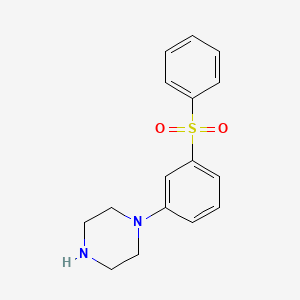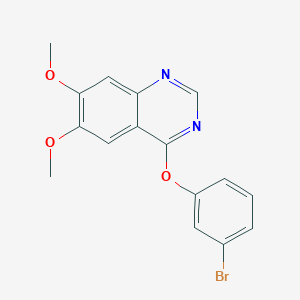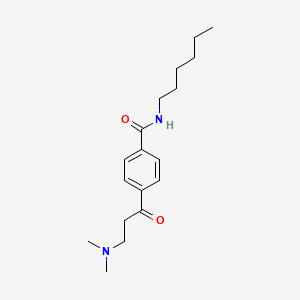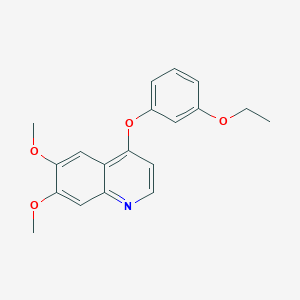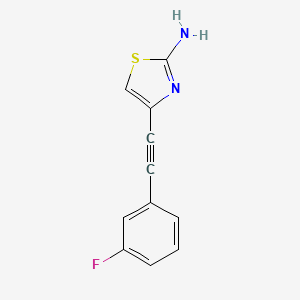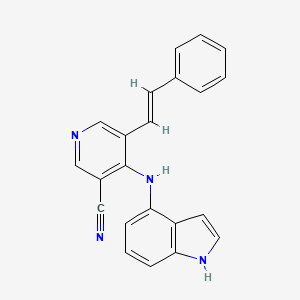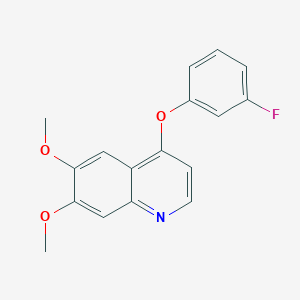
4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 3-fluoro-phenoxy group and two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline typically involves a multi-step processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: Known for their herbicidal activity and structural similarity to 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Investigated for its analgesic potential and structural resemblance.
4-(4-(3-(4-chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid: Explored for its pharmaceutical applications.
Uniqueness
This compound stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C17H14FNO3 |
|---|---|
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
4-(3-fluorophenoxy)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H14FNO3/c1-20-16-9-13-14(10-17(16)21-2)19-7-6-15(13)22-12-5-3-4-11(18)8-12/h3-10H,1-2H3 |
InChI-Schlüssel |
LQOBRLFNSGKIFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



